molecular formula C11H9NO3S2 B2936031 Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate CAS No. 545351-07-3

Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate

Cat. No.: B2936031
CAS No.: 545351-07-3
M. Wt: 267.32
InChI Key: KDIUXLDOFBPLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate is a thiophene-based derivative featuring a methyl ester group at position 2 and a 2-thienylcarbonylamino substituent at position 3 of the thiophene ring. Key physicochemical properties, such as melting point and solubility, are inferred from structurally related compounds (e.g., melting points of 213–226°C for acylated thiophene derivatives) .

Properties

IUPAC Name

methyl 3-(thiophene-2-carbonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-11(14)9-7(4-6-17-9)12-10(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIUXLDOFBPLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the thiophene ring is a critical site for functionalization, influencing reactivity, solubility, and bioactivity.

  • Methyl 3-[(2-chloroacetyl)amino]thiophene-2-carboxylate (C₈H₇ClNO₃S): The chloroacetyl group introduces electron-withdrawing effects, increasing reactivity in nucleophilic substitutions .
  • Sulfonamido Derivatives: Methyl 3-(methylsulfonamido)thiophene-2-carboxylate (C₇H₉NO₄S₂): Sulfonamides exhibit greater hydrolytic stability than carboxamides, with reduced hydrogen-bonding capacity .
  • Ethoxycarbonylamino Derivatives: Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate (C₉H₁₁NO₄S): The ethoxycarbonyl group acts as a protective moiety, enhancing stability during synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects
Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate 283.32 Not reported Aromatic thiophene enhances π-stacking
Methyl 3-[(thiophen-2-ylacetyl)amino]thiophene-2-carboxylate 297.35 Not reported Acetyl spacer increases flexibility
Compound 2 495.54 223–226 Cyclohexenyl group improves rigidity
Compound 3 465.94 213–216 Chlorophenyl enhances hydrophobicity

Stability and Reactivity

  • Electron-Withdrawing Groups (e.g., Br, CN): Increase electrophilicity, facilitating nucleophilic aromatic substitution .
  • Electron-Donating Groups (e.g., methoxy, benzyloxy): Enhance solubility in polar solvents .
  • Sulfonamides : Resist hydrolysis under acidic/basic conditions, making them suitable for prolonged biological activity .

Data Tables

Table 1: Structural Comparison of Selected Thiophene-2-Carboxylate Derivatives

Compound Name Molecular Formula Substituent at Position 3 Key Feature Reference
This compound C₁₁H₉NO₃S₂ 2-Thienylcarbonylamino Direct acylation Target
Methyl 3-[(thiophen-2-ylacetyl)amino]thiophene-2-carboxylate C₁₂H₁₁NO₃S₂ Thiophen-2-ylacetyl amino Acetyl spacer
Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate C₉H₁₁NO₄S Ethoxycarbonyl amino Protective group
Methyl 3-(methylsulfonamido)thiophene-2-carboxylate C₇H₉NO₄S₂ Methylsulfonamido Enhanced stability

Biological Activity

Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, which include a thiophene ring and a carbonyl-amino functional group, contribute to its diverse biological activities. This article examines the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Structure

The molecular formula for this compound is C₁₁H₉N₃O₃S₂. The compound features:

  • A thiophene ring
  • An amide functional group
  • A carboxylate ester group

This combination of functional groups is responsible for its potential biological activities.

Physical Properties

PropertyValue
Molecular Weight273.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

  • Case Study : In vitro assays showed that at concentrations of 25 µM, the compound reduced cell viability by approximately 60% in MCF-7 breast cancer cells after 48 hours of treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses moderate antibacterial activity.

  • Data Table : Antimicrobial Activity Results
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. Preliminary data suggest it may act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

  • Research Findings : The compound showed an IC50 value of approximately 30 µM against DHFR, indicating potential as a lead compound for further drug development targeting this enzyme .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It inhibits key enzymes such as DHFR, affecting cellular metabolism.
  • Antibacterial Action : It disrupts bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Amide coupling : React methyl 3-aminothiophene-2-carboxylate with 2-thienylcarbonyl chloride in dry dichloromethane (CH₂Cl₂) under reflux with nitrogen protection. Purify via reverse-phase HPLC using methanol-water gradients .
  • Neat conditions : For analogous compounds, reactions in solvent-free (neat) systems at 130°C under inert atmospheres improve efficiency by reducing side reactions .
  • Catalytic optimization : Use coupling agents like DCC/DMAP to activate carboxylic acids, as demonstrated in related thiophene-carboxylate syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., thiophene ring protons at δ 6.5–7.5 ppm and carbonyl carbons at ~165–170 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
  • Melting point analysis : Validate purity (typical range: 210–230°C for structurally similar compounds) .

Q. What are common derivatives or analogs of this compound used in structure-activity relationship (SAR) studies?

  • Examples :

  • Trifluoromethyl derivatives : Introduce electron-withdrawing groups to modulate electronic properties and binding affinity .
  • Brominated analogs : Enhance stability for pharmacological screening (e.g., methyl 5-bromo-3-(acylamino)thiophene-2-carboxylate) .
  • Substituted phenyl rings : Modify steric effects (e.g., methyl 3-(5-fluoro-2-methoxyphenyl)thiophene-2-carboxylate) .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiophene ring influence the compound’s reactivity in amide coupling reactions?

  • Methodology :

  • Electron-donating groups (e.g., methoxy) : Increase nucleophilicity of the amino group, accelerating coupling but potentially reducing regioselectivity.
  • Electron-withdrawing groups (e.g., trifluoromethyl) : Stabilize intermediates but may require harsher conditions (e.g., elevated temperatures) .
  • Quantitative analysis : Use Hammett σ constants to correlate substituent effects with reaction rates .

Q. What strategies address contradictory biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Metabolic stability assays : Evaluate hepatic microsomal degradation to identify labile functional groups (e.g., ester hydrolysis) .
  • Prodrug design : Modify ester groups (e.g., methyl to tert-butyl) to enhance bioavailability .
  • Pharmacokinetic profiling : Use LC-MS to measure plasma concentrations and correlate with observed activity discrepancies .

Q. What catalytic systems enhance regioselectivity in the synthesis of structurally complex derivatives?

  • Methodology :

  • Phase-transfer catalysts : Improve solubility of reactants in biphasic systems (e.g., THF/water) .
  • Microwave-assisted synthesis : Reduce reaction times and improve yield for thermally sensitive intermediates .
  • Chiral auxiliaries : For enantioselective syntheses, use (-)-menthol-based protecting groups .

Q. How does the compound’s conformational flexibility impact its interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular docking : Simulate binding poses using X-ray crystallography data of similar thiophene-carboxylates .
  • Dynamic NMR studies : Analyze rotational barriers of the thienylcarbonylamino group to assess flexibility .
  • SAR correlations : Compare activity of rigidified analogs (e.g., fused-ring derivatives) to identify critical conformational features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.